molecular formula C12H14BrN3O2 B8169819 Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B8169819
M. Wt: 312.16 g/mol
InChI Key: LBRZTMCJANFOID-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position, an isobutyl group at the 1-position, and a methyl ester group at the 3-position. It is a colorless to pale yellow crystalline powder that is soluble in organic solvents like chloroform, dichloromethane, and ethanol, but nearly insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives. One common method starts with the pyrazolo[3,4-b]pyridine core, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane . The resulting brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be adjusted to meet industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyridine derivatives, which can have varied functional groups depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isobutyl group at the 1-position and the bromine atom at the 5-position can enhance its interactions with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

methyl 5-bromo-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-7(2)6-16-11-9(4-8(13)5-14-11)10(15-16)12(17)18-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRZTMCJANFOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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